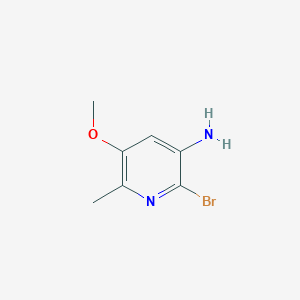

2-Bromo-5-methoxy-6-methylpyridin-3-amine

Description

Contextualization within Substituted Pyridine (B92270) Chemistry

In 2-Bromo-5-methoxy-6-methylpyridin-3-amine, the interplay between its functional groups is key to its utility:

The Pyridine Ring : As an electron-deficient heterocycle, the pyridine ring is generally resistant to electrophilic substitution compared to benzene. acs.org The nitrogen atom withdraws electron density, particularly from the alpha (2 and 6) and gamma (4) positions.

The Bromo Group (C2) : Positioned at an electron-deficient carbon, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). mdpi.com This allows for the introduction of a wide array of carbon, nitrogen, or other fragments.

The Amino Group (C3) : As a strong electron-donating group, the amine at the 3-position increases the electron density of the ring, making it more susceptible to electrophilic attack. It is also a primary nucleophile, readily undergoing reactions like acylation, alkylation, and condensation. pipzine-chem.com

The Methoxy (B1213986) and Methyl Groups (C5 and C6) : These electron-donating groups further modulate the electronic landscape of the pyridine ring. The methyl group at the C6 position also introduces steric bulk, which can influence the regioselectivity of reactions and the conformational preferences of the molecule. pearson.com

This specific substitution pattern results in a molecule that is pre-activated for a variety of selective chemical transformations, making it a highly specialized and valuable synthetic intermediate.

Significance of Pyridin-3-amine Frameworks in Synthetic Chemistry

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry and organic synthesis. nih.govwikipedia.org Molecules incorporating this framework have demonstrated a wide range of biological activities, and the amine group at the 3-position provides a convenient point for molecular elaboration. thegoodscentscompany.com

One of the most significant applications of the pyridin-3-amine core is in the development of protein kinase inhibitors. nih.gov The geometry and hydrogen-bonding capabilities of the aminopyridine moiety allow it to effectively interact with the hinge region of kinase active sites. By synthesizing derivatives from the amine group, researchers can extend the molecule to occupy other pockets of the enzyme, leading to potent and selective inhibitors. For instance, novel series of pyridin-3-amine derivatives have been designed and synthesized as multitargeted inhibitors for treating diseases like non-small cell lung cancer. nih.gov

Furthermore, the synthesis of the basic 3-aminopyridine (B143674) can be achieved through methods like the Hofmann rearrangement of nicotinamide. wikipedia.orgorgsyn.org The presence of additional substituents, as in this compound, offers the potential to create highly tailored and complex drug candidates.

Overview of Research Methodologies Applicable to this compound

The study and utilization of a specialized compound like this compound involve a range of modern chemical methodologies for its synthesis, transformation, and characterization.

Synthesis and Transformation: The synthesis of such a highly substituted pyridine can be approached in two primary ways: by building the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring. acs.org Given the substitution pattern, a plausible route would involve the sequential functionalization of a simpler pyridine derivative. The bromo group is a key feature for subsequent reactions, particularly palladium-catalyzed cross-coupling. The Suzuki cross-coupling reaction, for example, is a powerful method for forming new carbon-carbon bonds by reacting the bromo-pyridine with an arylboronic acid in the presence of a palladium catalyst. mdpi.com This has been successfully demonstrated on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001). mdpi.com The amino group can be readily transformed, for instance, through acylation with acetic anhydride (B1165640) to form the corresponding amide, which can then undergo its own set of reactions. mdpi.com

Analytical Characterization: To confirm the structure and purity of this compound, a suite of analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure, confirming the connectivity of the atoms and the positions of the substituents on the pyridine ring.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which provides further structural evidence.

Infrared (IR) Spectroscopy : IR spectroscopy can identify the presence of key functional groups, such as the N-H stretches of the amine and C-O stretches of the methoxy group.

X-ray Crystallography : If a suitable single crystal can be grown, this technique provides unambiguous confirmation of the molecular structure in the solid state, including bond lengths and angles.

Table 2: Summary of Applicable Research Methodologies

| Methodology | Purpose | Relevance to this compound |

| Suzuki Cross-Coupling | C-C bond formation | Utilizes the bromo group to attach various aryl or vinyl fragments. mdpi.com |

| Buchwald-Hartwig Amination | C-N bond formation | Replaces the bromo group with a variety of amine-based nucleophiles. |

| Acylation/Alkylation | Derivatization of amine | Modifies the amino group to build more complex structures. mdpi.com |

| NMR Spectroscopy | Structural elucidation | Confirms the chemical structure and purity. |

| Mass Spectrometry | Molecular weight confirmation | Verifies the mass of the molecule and its fragments. |

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-bromo-5-methoxy-6-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2O/c1-4-6(11-2)3-5(9)7(8)10-4/h3H,9H2,1-2H3 |

InChI Key |

UDMZIXOPZVNEIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Br)N)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the skeletal structure of a molecule. The vibrational modes of 2-Bromo-5-methoxy-6-methylpyridin-3-amine are influenced by the electronic and steric effects of its various substituents on the pyridine (B92270) ring.

Assignment of Fundamental Vibrational Modes

The assignment of fundamental vibrational modes for this compound can be predicted based on the analysis of related substituted pyridine molecules. The pyridine ring itself has characteristic stretching and bending vibrations. The substituents—bromo, methoxy (B1213986), methyl, and amino groups—introduce additional vibrational modes and perturb the frequencies of the pyridine ring vibrations.

A detailed assignment of the principal vibrational modes is presented in the interactive data table below. These assignments are based on theoretical calculations and comparisons with experimentally determined frequencies for structurally similar compounds.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Description |

| N-H stretching (asymmetric) | ~3450 | ~3450 | Vibration of the amino group |

| N-H stretching (symmetric) | ~3350 | ~3350 | Vibration of the amino group |

| C-H stretching (aromatic) | ~3100-3000 | ~3100-3000 | Stretching of C-H bonds on the pyridine ring |

| C-H stretching (methyl) | ~2950 | ~2950 | Asymmetric and symmetric stretching of the methyl group C-H bonds |

| C=C/C=N stretching | ~1600-1400 | ~1600-1400 | Pyridine ring stretching vibrations |

| N-H bending (scissoring) | ~1620 | ~1620 | In-plane bending of the amino group |

| C-O-C stretching (asymmetric) | ~1250 | ~1250 | Stretching of the methoxy group ether linkage |

| C-O-C stretching (symmetric) | ~1050 | ~1050 | Stretching of the methoxy group ether linkage |

| C-Br stretching | ~600-500 | ~600-500 | Stretching of the carbon-bromine bond |

Note: The predicted frequencies are based on computational studies of substituted aminopyridines and related molecules. Actual experimental values may vary.

Analysis of Substituent Effects on Vibrational Frequencies

The substituents on the pyridine ring in this compound each impart a distinct influence on the molecule's vibrational frequencies.

Amino Group (-NH₂): The amino group, being a strong electron-donating group, increases the electron density in the pyridine ring. This can lead to a slight decrease in the frequency of the ring stretching vibrations. The characteristic N-H stretching vibrations appear at high wavenumbers, typically in the range of 3300-3500 cm⁻¹.

Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group and will similarly influence the ring's vibrational modes. The C-O-C stretching vibrations of the methoxy group are typically observed in the fingerprint region of the IR spectrum.

Methyl Group (-CH₃): The methyl group has a weak electron-donating effect. Its C-H stretching and bending vibrations are readily identifiable in the spectra.

Bromo Group (-Br): The bromo substituent has both an electron-withdrawing inductive effect and an electron-donating resonance effect. Its primary contribution to the vibrational spectrum is the C-Br stretching mode, which occurs at a low frequency due to the heavy mass of the bromine atom.

The interplay of these electronic effects modulates the bond strengths within the pyridine ring, leading to shifts in the characteristic ring stretching and bending frequencies compared to unsubstituted pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR spectroscopy provide a complete picture of its molecular structure.

¹H NMR Chemical Shift Analysis and Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the amino protons, the methoxy protons, and the methyl protons. The chemical shifts of these protons are influenced by the electronic environment created by the various substituents.

The predicted ¹H NMR chemical shifts are presented in the interactive data table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.0-8.0 | s | 1H |

| Amino NH₂ | ~4.0-5.0 | br s | 2H |

| Methoxy OCH₃ | ~3.8 | s | 3H |

| Methyl CH₃ | ~2.4 | s | 3H |

Note: Predicted chemical shifts are based on the analysis of similarly substituted pyridine derivatives. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

The downfield chemical shift of the aromatic proton is due to the deshielding effect of the aromatic ring current. The exact position of this signal will be influenced by the combined electronic effects of the adjacent substituents. The amino protons are expected to be broad and their chemical shift can be solvent-dependent. The methoxy and methyl protons will appear as sharp singlets in their respective typical chemical shift regions.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the pyridine ring carbons are particularly sensitive to the nature and position of the substituents.

The predicted ¹³C NMR chemical shifts are detailed in the interactive data table below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Description |

| C2 | ~140-150 | Carbon bearing the bromo group |

| C3 | ~120-130 | Carbon bearing the amino group |

| C4 | ~135-145 | Unsubstituted aromatic carbon |

| C5 | ~150-160 | Carbon bearing the methoxy group |

| C6 | ~155-165 | Carbon bearing the methyl group |

| Methoxy CH₃ | ~55-60 | Methoxy carbon |

| Methyl CH₃ | ~15-20 | Methyl carbon |

Note: Predicted chemical shifts are estimated based on additive models for substituent effects on pyridine and data from related compounds.

The carbon atoms directly attached to the electronegative bromine and nitrogen atoms (C2 and C3) and the oxygen atom of the methoxy group (C5) are expected to be significantly deshielded. The positions of the signals for the pyridine ring carbons provide a clear fingerprint of the substitution pattern.

¹⁵N NMR and Correlation Spectroscopy

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, provides direct information about the nitrogen atoms in a molecule. For this compound, two distinct ¹⁵N signals are expected: one for the pyridine ring nitrogen and one for the amino group nitrogen.

Based on data for substituted aminopyridines, the pyridine ring nitrogen is expected to have a chemical shift in the range of -50 to -100 ppm (relative to nitromethane), while the amino group nitrogen is expected in the range of -300 to -330 ppm.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

A detailed analysis using advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular structure. However, no published studies containing COSY, HSQC, or HMBC spectra for this compound could be located.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, the exact mass can be calculated based on its molecular formula (C₇H₉BrN₂O).

A high-resolution mass spectrum would be expected to show the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance.

Typical fragmentation pathways for such a molecule could involve the loss of a methyl group (•CH₃) from the methoxy substituent, loss of the methoxy group (•OCH₃), or cleavage of the bromine atom (•Br). The specific fragmentation pattern would provide valuable information for confirming the structure, but without experimental data, this remains speculative.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not reveal any deposited crystal structures for this compound.

Without a crystal structure, any discussion of crystal packing and intermolecular interactions is purely hypothetical. Based on the functional groups present (an amine, a methoxy group, and a bromine atom), one could anticipate the presence of hydrogen bonding involving the amine group (N-H···N or N-H···O). Halogen bonding involving the bromine atom might also play a role in the crystal packing. Pi-stacking interactions between the pyridine rings are also a possibility.

The conformation of the molecule, particularly the orientation of the methoxy and methyl groups relative to the pyridine ring, would be determined by steric and electronic factors. Analysis of torsion angles, such as those around the C-O bond of the methoxy group and the C-C bond of the methyl group, would provide precise details of the molecule's shape in the solid state. However, this information is contingent on the availability of crystallographic data.

Quantum Chemical and Computational Investigations of 2 Bromo 5 Methoxy 6 Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For 2-Bromo-5-methoxy-6-methylpyridin-3-amine, DFT calculations, particularly using the B3LYP functional with various basis sets, are instrumental in predicting its molecular characteristics.

Geometry Optimization and Energetic Stability

The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable conformation of this compound. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. The resulting optimized geometry corresponds to the most probable and stable arrangement of the atoms in the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine (B92270) Derivative (based on related compounds) This table provides an example of the type of data obtained from geometry optimization calculations. Actual values for this compound would require specific calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | - | - |

| C-N (ring) | 1.33 - 1.35 | - | - |

| C-Br | ~1.88 | - | - |

| C-O (methoxy) | ~1.36 | - | - |

| O-C (methyl) | ~1.43 | - | - |

| C-N (amine) | ~1.38 | - | - |

| C-C-N (ring) | - | 122 - 125 | - |

| C-N-C (ring) | - | 117 - 119 | - |

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the harmonic oscillator model and provide the frequencies and intensities of the fundamental vibrational modes of the molecule.

The calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. A detailed analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the different functional groups within the molecule. For instance, characteristic vibrational modes would be expected for the C-Br, C-O, N-H, and C-H bonds, as well as the pyridine ring vibrations.

A comparison of the calculated spectra with experimentally obtained FT-IR and FT-Raman spectra is crucial for validating the accuracy of the computational model. Good agreement between the theoretical and experimental spectra confirms that the calculated geometry represents the actual molecular structure. researchgate.netresearchgate.netresearchgate.net

Table 2: Illustrative Vibrational Frequencies for a Substituted Pyridine (based on related compounds) This table exemplifies the kind of data generated from vibrational frequency calculations. Specific values for the title compound would need to be calculated.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | ~3450 | ~3440 | Asymmetric stretching of NH₂ |

| N-H stretch | ~3350 | ~3345 | Symmetric stretching of NH₂ |

| C-H stretch (methyl) | ~2980 | ~2975 | Asymmetric stretching of CH₃ |

| C-H stretch (methyl) | ~2930 | ~2925 | Symmetric stretching of CH₃ |

| C=C/C=N stretch (ring) | 1600-1400 | 1605-1410 | Pyridine ring stretching |

| C-O stretch (methoxy) | ~1250 | ~1245 | Asymmetric C-O-C stretching |

Electronic Properties Analysis

The electronic properties of this compound are investigated to understand its reactivity, charge distribution, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.comresearchgate.net For substituted pyridines, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the pyridine ring, while the LUMO is typically distributed over the electron-deficient regions. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (based on related compounds)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.0 to -6.0 |

| LUMO | -1.0 to -2.0 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the electron density and uses a color scale to indicate regions of different electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these regions would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. The amino group also contributes to the negative potential.

Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net These areas are usually found around the hydrogen atoms, particularly those of the amino group. The bromine atom, being electronegative, will also influence the charge distribution significantly.

Reactivity Indices and Chemical Hardness/Softness

The reactivity of this compound can be elucidated using conceptual Density Functional Theory (DFT), from which reactivity indices are derived. These indices, including chemical potential (μ), hardness (η), and softness (S), are determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ) : This index signifies the tendency of electrons to escape from the system. A higher chemical potential suggests a greater propensity for the molecule to donate electrons in a reaction.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. Its reciprocal, softness, indicates the molecule's polarizability. A small energy gap between the HOMO and LUMO corresponds to low hardness and high softness, implying higher reactivity.

The electrophilicity index (ω), calculated from the chemical potential and hardness, quantifies the molecule's ability to accept electrons. These parameters are crucial for predicting how this compound will interact with other chemical species.

Table 1: Illustrative Reactivity Indices for a Substituted Pyridine Derivative This table presents hypothetical data to demonstrate the typical output of a DFT calculation for a molecule structurally similar to this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.87 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.62 |

| Chemical Potential (μ) | -3.56 |

| Chemical Hardness (η) | 2.31 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.75 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a key factor in its stability. This analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can identify the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would likely predict transitions involving the π-orbitals of the pyridine ring and the non-bonding orbitals of the substituent groups. These calculations are instrumental in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Solvent Effects on Electronic Properties (e.g., PCM models)

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to simulate these solvent effects. By representing the solvent as a continuous dielectric medium, PCM can calculate the changes in the molecule's electronic structure, such as its energy, dipole moment, and UV-Vis absorption spectrum, in different solvents.

For this compound, PCM calculations would be valuable in predicting how its electronic properties and reactivity might change in various solvent environments, from non-polar to polar. This is crucial for understanding its behavior in solution-phase chemical reactions.

Ab Initio Calculations for High-Accuracy Electronic Structure Determination

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate determinations of the electronic structure of this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer a higher level of accuracy for properties like electron correlation energies. These high-accuracy calculations are essential for benchmarking the results from less computationally intensive methods and for obtaining a precise understanding of the molecule's electronic behavior.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. The rotation around single bonds, such as the C-O bond of the methoxy group and the C-N bond of the amine group, gives rise to different conformers. A conformational analysis, performed by systematically rotating these bonds and calculating the corresponding energy, can identify the most stable conformer(s).

The results of this analysis can be visualized as a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometric parameters. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. Understanding the conformational landscape is crucial as the molecular conformation can significantly impact its reactivity and physical properties.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant charge asymmetry and electron delocalization, such as substituted pyridines, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Theoretical predictions of NLO properties, such as the first-order hyperpolarizability (β), can be performed using computational methods.

For this compound, the presence of electron-donating (amine, methoxy) and electron-withdrawing (bromo, pyridine nitrogen) groups suggests that it may possess NLO activity. The magnitude of the hyperpolarizability would depend on the degree of intramolecular charge transfer. Computational studies on similar push-pull organic molecules have shown that theoretical predictions can be a valuable tool in the design of new NLO materials. acs.orgresearchgate.netscispace.com

Chemical Reactivity and Transformations of 2 Bromo 5 Methoxy 6 Methylpyridin 3 Amine

Reactivity of the Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group that enables a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring can be displaced by strong nucleophiles. While direct nucleophilic aromatic substitution on 2-halopyridines can be challenging, the reaction can proceed under specific conditions. The lone pair of electrons on the nitrogen atom of primary and secondary amines can act as nucleophiles, attacking the carbon atom bearing the bromine. libretexts.org This reaction leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The reaction of 2,6-dibromopyridine (B144722) with methylamine, for instance, can lead to the formation of 2-bromo-6-methylaminopyridine. orgsyn.org This suggests that the bromine atom in 2-bromo-5-methoxy-6-methylpyridin-3-amine could potentially be substituted by various amines to introduce new functional groups.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used method for forming biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. bldpharm.com The reaction has been successfully applied to bromo-aminopyridine derivatives. For the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), Suzuki cross-coupling with various arylboronic acids has been achieved using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like potassium phosphate (B84403) (K₃PO₄). nih.govacs.org

It is noted that the presence of the free amino group can sometimes interfere with the catalytic cycle. nih.gov In such cases, protection of the amino group, for example as an acetamide (B32628), can lead to improved yields of the desired biaryl product. nih.gov The reaction is tolerant of a wide range of functional groups on the arylboronic acid, making it a versatile method for the arylation of this pyridine system. researchgate.netreddit.com

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromo-2-methylpyridin-3-amine Derivatives

| Starting Material | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-phenyl-2-methylpyridin-3-amine | Good | nih.gov |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | Good | nih.gov |

Beyond the Suzuki-Miyaura reaction, the bromine atom on the pyridine ring is also amenable to other cross-coupling methodologies.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. libretexts.org It is a powerful method for forming C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. wikipedia.orgpearson.com Pyridyl halides are effective coupling partners in Negishi reactions, showing good tolerance for various functional groups. researchgate.net The reaction typically utilizes a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or a nickel catalyst. libretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. zenodo.orgnih.gov This method is known for its tolerance of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. zenodo.org The reaction mechanism involves oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. zenodo.org

Table 2: General Conditions for Negishi and Stille Couplings

| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features | Reference |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | High functional group tolerance, good for C(sp²)-C(sp³) bonds. | libretexts.orgresearchgate.net |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tolerates a wide range of functional groups, stable reagents. | zenodo.orgnih.gov |

Reductive Debromination

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom. This can be achieved under various reducing conditions. For example, the Huang-Minion modification of the Wolff-Kishner reduction, which typically reduces ketones to methylene (B1212753) groups, has been shown to cause simultaneous deoxygenation and debromination in α-bromo ketones. nih.gov This suggests that under strong reducing conditions, the C-Br bond in this compound could be cleaved. Another common method for the reduction of aryl halides is catalytic hydrogenation using a palladium catalyst and a hydrogen source.

Reactivity of the Amino Group

The amino group at the 3-position is a versatile functional handle that can undergo a variety of transformations, typical of aromatic amines.

The primary amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. libretexts.org This transformation is often performed in the presence of a base like pyridine to neutralize the acid byproduct. libretexts.org As mentioned earlier, the formation of an acetamide by reacting the amino group of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) is a key step in facilitating certain Suzuki coupling reactions. nih.gov This acylation changes the electronic properties of the molecule and can be used as a protecting group strategy.

Furthermore, the amino group on a pyridine ring can be a precursor for diazotization reactions, which would involve treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt would be a highly reactive intermediate, capable of undergoing a range of Sandmeyer-type reactions to introduce a variety of other functional groups. However, the stability and reactivity of diazonium salts derived from aminopyridines can be complex.

Diazotization and Subsequent Transformations

The primary amino group at the C3 position of this compound allows for diazotization reactions, leading to the formation of a pyridyldiazonium salt. These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions.

The diazotization of 3-aminopyridines can be achieved using an alkyl nitrite, such as t-butyl nitrite, in the presence of an acid. google.com The resulting diazonium salt can then be subjected to various nucleophiles to introduce a range of functional groups onto the pyridine ring. It is important to note that the electronic effects and chemistry of diazonium salts derived from 3-aminopyridines are significantly different from those prepared from 2-aminopyridines, with the former being more stable. google.com

A common transformation of pyridyldiazonium salts is their conversion to halopyridines. For example, aminopyridines can be converted to their corresponding chloropyridines in good yields via a one-pot diazotization reaction. scientific.net The Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides, utilizes a copper(I) halide to facilitate the transformation of the diazonium salt intermediate. nih.gov This reaction can be applied to introduce not only halogens but also other functionalities like cyano and trifluoromethyl groups. nih.gov

The following table outlines some potential transformations of the diazonium salt of this compound:

| Reagent(s) | Product Functional Group | Reaction Name/Type |

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| KI | -I | Sandmeyer-type Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| H₂O, Δ | -OH | Hydrolysis |

| H₃PO₂ | -H | Dediazoniation |

Condensation Reactions

The 3-amino group of this compound can participate in condensation reactions with various carbonyl compounds to construct heterocyclic ring systems. A particularly significant application is the synthesis of imidazo[1,2-a]pyridines, a class of compounds with notable pharmacological activity. nih.gov

The reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. acs.orgbio-conferences.org This reaction typically proceeds via initial N-alkylation of the endocyclic pyridine nitrogen followed by intramolecular condensation. acs.org Various catalytic systems, including copper(I) iodide and molecular iodine, have been employed to facilitate this transformation under milder conditions and with a broader substrate scope. nih.govorganic-chemistry.org

Multicomponent reactions offer another efficient route to highly substituted imidazo[1,2-a]pyridines. For instance, the Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, provides a powerful tool for generating molecular diversity. acs.orgbeilstein-journals.org

The table below presents examples of condensation reactions for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine derivatives:

| Reactants | Catalyst/Conditions | Product Type |

| 2-Aminopyridine, α-Haloketone | Catalyst-free, 60°C | Imidazo[1,2-a]pyridine |

| 2-Aminopyridine, Acetophenone | CuI, aerobic oxidation | Imidazo[1,2-a]pyridine |

| 2-Aminopyridine, Acetophenone, Dimedone | I₂, ultrasonication, water | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone |

| 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃, microwave | 3-Aminoimidazo[1,2-a]pyridine |

Reactivity of the Methoxy (B1213986) Group

Cleavage of the Ether Linkage

The ether linkage of the methoxy group can be cleaved to reveal a hydroxyl group, a transformation that can be crucial for the synthesis of certain derivatives. A common method for the demethylation of methoxypyridines is treatment with a strong acid. For example, 2-amino-5-methoxypyridine (B21397) can be demethylated to 2-amino-5-hydroxypyridine (B112774) using 95% sulfuric acid. asianpubs.org This method is considered a cleaner alternative to using reagents like 48% hydrobromic acid. asianpubs.org

Role in Directing Group Chemistry

The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. In electrophilic aromatic substitution (EAS) reactions on a pyridine ring, which is inherently electron-deficient, the presence of activating groups is often necessary for the reaction to proceed. utexas.eduyoutube.com

The directing effect of the substituents on the this compound ring is a combination of the influences of all four groups. The pyridine nitrogen is deactivating and meta-directing. youtube.com The amino group is a strong activating, ortho-, para-directing group. The methoxy group is also an activating, ortho-, para-directing group. The bromo group is a deactivating, ortho-, para-directing group. The methyl group is a weak activating, ortho-, para-directing group. The outcome of an electrophilic substitution reaction on this molecule would depend on the interplay of these electronic effects and the specific reaction conditions.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity to the molecule. The reactivity of the pyridine nitrogen can be influenced by the electronic effects of the substituents on the ring. Electron-donating groups generally increase the basicity of the pyridine nitrogen, while electron-withdrawing groups decrease it. acs.org

A key reaction involving the pyridine nitrogen is N-alkylation. Pyridines can be N-alkylated using various alkylating agents, such as alkyl halides. acs.org In some cases, the pyridine nitrogen can be alkylated even when other nucleophilic sites are present in the molecule. For instance, in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, the initial step is often the alkylation of the endocyclic pyridine nitrogen. acs.org

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. Pyridine N-oxides are interesting intermediates as the N-oxide group can activate the pyridine ring towards both electrophilic and nucleophilic substitution, and it can be subsequently removed. organic-chemistry.org

Lewis Basicity and Coordination Chemistry

The pyridine nitrogen can donate its lone pair to Lewis acids, including metal ions, to form coordination complexes. wikipedia.org Aminopyridines are versatile ligands in coordination chemistry, capable of coordinating to metal centers in a monodentate fashion through the pyridine nitrogen or as a bidentate ligand involving both the pyridine and amino nitrogens. nih.govmdpi.com The specific coordination mode is influenced by the metal ion, the steric bulk of the ligand, and the reaction conditions. nih.govsciencenet.cn For this compound, the steric hindrance from the ortho-bromo and methyl groups may influence its coordination behavior, potentially favoring monodentate coordination.

Table 1: Predicted Coordination Behavior of this compound

| Interacting Species | Predicted Interaction | Rationale |

| Protic Acids (e.g., HCl) | Protonation at the pyridine nitrogen | The pyridine nitrogen is generally the most basic site in aminopyridines. wikipedia.org |

| Metal Ions (e.g., Ag(I), Cu(II)) | Formation of coordination complexes | The pyridine nitrogen acts as a Lewis base, donating its electron pair to the metal center. sciencenet.cnnih.gov |

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. tandfonline.comtandfonline.comarkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. semanticscholar.org

For 3-substituted pyridines, N-oxidation proceeds readily, with m-CPBA often providing the best yields. tandfonline.com The presence of multiple substituents on the pyridine ring of this compound will influence the rate and efficiency of N-oxidation. The electron-donating amino, methoxy, and methyl groups are expected to facilitate the reaction by increasing the electron density on the nitrogen atom.

Table 2: Common Reagents for N-Oxidation of Pyridines

| Reagent | Typical Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chloroform or dichloromethane, room temperature | tandfonline.com |

| Hydrogen peroxide/Acetic acid | 70-80 °C | tandfonline.com |

| Sodium perborate | Aqueous solution, heating | tandfonline.com |

| Potassium peroxymonosulfate (B1194676) (Oxone®) | Aqueous acetone | tandfonline.com |

Oxidation and Reduction Pathways of the Pyridine Ring System

The pyridine ring of this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidation:

While N-oxidation is the most common oxidative transformation, under more vigorous conditions, the pyridine ring itself can be oxidized. This can lead to ring-opened products or the formation of more complex heterocyclic systems. The presence of the electron-rich amino and methoxy substituents would likely make the ring more susceptible to oxidative degradation. The oxidation of pyridine rings with permanganate (B83412) has been shown to result in redox reactions and decomposition of the ring. nih.gov

Reduction:

The pyridine ring can be reduced to piperidine (B6355638) or dihydropyridine (B1217469) derivatives. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) is a common method. nih.gov The choice of catalyst and reaction conditions can influence the degree of reduction. Electrocatalytic hydrogenation has also emerged as a method for reducing pyridines. acs.org

The bromo-substituent on the ring can also be a site for reduction. For instance, bromopyridines can be reduced via photocatalytic methods involving a proton-coupled electron transfer (PCET) mechanism. nih.gov This would result in the replacement of the bromine atom with a hydrogen atom.

Mechanistic Studies of Key Reactions Involving this compound

The bromine atom at the 2-position of this compound makes it a valuable substrate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The generally accepted mechanism involves three main steps: libretexts.orgnih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine to form a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The electronic nature and steric hindrance of the substituents on the pyridine ring can influence the rate and efficiency of the Suzuki coupling. beilstein-journals.org In the case of this compound, the electron-donating groups may facilitate the oxidative addition step.

Nucleophilic Aromatic Substitution:

The bromine atom can also be displaced by strong nucleophiles. For example, the reaction of bromopyridines with sodium amide can lead to the formation of aminopyridines. vaia.com The mechanism can proceed through a direct nucleophilic substitution or via a benzyne-type intermediate, particularly with 3-bromopyridines. vaia.com For this compound, direct nucleophilic attack at the 2-position would be the expected pathway.

Derivatization Strategies and Synthetic Applications

Formation of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The construction of fused heterocyclic systems is a prominent application of substituted aminopyridines. The 3-amino group of 2-Bromo-5-methoxy-6-methylpyridin-3-amine can act as a nucleophile, participating in cyclization reactions with suitable electrophilic partners to form new rings fused to the pyridine core. For instance, reactions with α,β-unsaturated carbonyl compounds or dicarbonyl equivalents can lead to the formation of various bicyclic and polycyclic heteroaromatic systems.

While specific examples involving This compound are not extensively documented in publicly available research, the general reactivity of 3-aminopyridines suggests its utility in constructing fused systems like pyrido[3,2-e]pyrimidines or other related heterocycles. These scaffolds are of interest in medicinal chemistry and materials science.

Synthesis of Complex Organic Molecules as Building Blocks for Advanced Materials

The bromine atom at the 2-position of This compound is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide array of substituents, thereby enabling the synthesis of complex organic molecules.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Type | Coupling Partner | Catalyst (Example) | Potential Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | Bi-aryl and heteroaryl-pyridines |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Alkynylpyridines |

| Buchwald-Hartwig Amination | Amines, amides | Pd₂(dba)₃/ligand | Substituted aminopyridines |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Aryl/vinyl-pyridines |

These reactions can be employed to construct conjugated systems with tailored electronic and photophysical properties, which are essential for applications in advanced materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The methoxy (B1213986) and methyl groups on the pyridine ring can further modulate the electronic properties and solubility of the resulting materials.

Development of New Synthetic Reagents and Ligands Based on the Compound Structure

The structural features of This compound make it an attractive platform for the design of novel ligands for coordination chemistry and catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate system for metal ions.

Further functionalization, for example, by reaction at the amino group or by substitution of the bromo group, can introduce additional donor atoms, leading to the formation of polydentate ligands. These ligands can be used to synthesize metal complexes with specific catalytic activities or interesting magnetic and optical properties. For instance, acylation of the amino group could introduce a carbonyl oxygen as an additional coordination site. The development of chiral ligands derived from this scaffold could also open avenues in asymmetric catalysis.

While the full synthetic potential of This compound is still being explored, its structural attributes firmly establish it as a valuable and versatile building block in modern organic synthesis.

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Transformations

The presence of a bromine atom at the C-2 position makes the compound an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. While foundational reactions like Suzuki and Stille couplings are well-established for 2-bromopyridines researchgate.net, future research could focus on more advanced and novel catalytic systems.

Ruthenium(II)-catalyzed reactions, for instance, have been shown to facilitate complex domino C-O/C-N/C-H bond formation reactions starting from 2-bromopyridines, leading to the synthesis of multi-heteroarylated 2-pyridones. nih.gov Applying such a methodology to 2-Bromo-5-methoxy-6-methylpyridin-3-amine could generate a library of novel, highly substituted pyridone structures. Preliminary studies indicate that the reaction pathway may involve sequential oxygen incorporation, a Buchwald-Hartwig type reaction, and C-H bond activation. nih.gov

Furthermore, palladium-catalyzed reactions of 2-bromopyridine-N-oxides with alkynyltriarylborates have been used to create pyridine-N-oxide–borane intramolecular complexes. acs.org This suggests a potential pathway for transforming the subject compound into novel organoboron materials with unique photophysical properties. The development of new catalytic systems, perhaps utilizing more earth-abundant metals or photoredox catalysis, could provide milder and more selective methods for functionalizing the C-Br bond, enabling the introduction of a diverse array of chemical moieties.

Exploration of Bioisosteric Replacements and Their Chemical Impact

In medicinal chemistry, the modification of a lead compound by replacing functional groups with bioisosteres is a common strategy to enhance potency, selectivity, and pharmacokinetic properties. scripps.edu The methoxy (B1213986) and methyl groups on the pyridine (B92270) ring of this compound are prime targets for such exploration.

The methoxy group, while a hydrogen bond acceptor, can be metabolically labile. Future studies could investigate its replacement with a variety of bioisosteres to modulate the compound's electronic and steric properties, as well as its metabolic stability. researchgate.net For example, replacing the methoxy group with a fluorine atom is a common strategy to block metabolic oxidation while maintaining similar steric bulk. scripps.educhemrxiv.org Other potential replacements could include trifluoromethyl (CF₃), difluoromethyl (CHF₂), or methylthio (SCH₃) groups, each imparting distinct electronic and lipophilic characteristics. researchgate.net

| Original Group | Potential Bioisosteric Replacement | Potential Chemical/Biological Impact | Reference(s) |

| Methoxy (-OCH₃) | Fluoro (-F) | Increases metabolic stability, increases lipophilicity. scripps.educhemrxiv.org | |

| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Significantly increases metabolic stability, alters electronics. researchgate.net | |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Acts as a hydrogen bond donor, can alter solubility. pressbooks.pub | |

| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Can serve as a close isostere, potentially altering binding interactions. researchgate.net | |

| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Alters electronic properties (strongly electron-withdrawing), increases lipophilicity. scripps.edu | |

| Methyl (-CH₃) | Chlorine (-Cl) | Similar size, alters electronic properties and reactivity of the ring. scripps.edu |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions and understanding the properties of novel molecules. For a polysubstituted heterocycle like this compound, theoretical modeling could be invaluable.

Future research could employ Density Functional Theory (DFT) and other advanced computational methods to:

Predict Reactivity and Regioselectivity: The pyridine ring's reactivity towards electrophilic or nucleophilic attack is heavily influenced by its substituents. wikipedia.org Theoretical models can predict the most likely sites of reaction, guiding synthetic efforts and preventing the formation of undesired isomers. This is particularly relevant for further functionalization of the ring. nih.gov

Model Catalytic Cycles: For the catalytic transformations discussed in section 7.1, theoretical modeling can elucidate complex reaction mechanisms. By calculating the energy profiles of intermediates and transition states, researchers can understand how catalysts function and design more efficient catalytic systems.

Evaluate Bioisostere Effects: The impact of the bioisosteric replacements suggested in section 7.2 on the molecule's conformation, electronic distribution, and intermolecular interactions can be modeled. This allows for a rational, in-silico screening of potential derivatives before committing to their synthesis. nih.gov

Predict Spectroscopic Properties: Computational methods can predict NMR and other spectroscopic data, which would be crucial for characterizing the novel compounds synthesized from these future research efforts.

Development of Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. mdpi.com Future research should focus on developing green synthetic routes to this compound and its derivatives, minimizing waste and avoiding harsh conditions.

Key areas for investigation include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. nih.govresearchgate.net Designing an MCR to construct the substituted pyridine core would be a significant advancement in terms of atom economy and process efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and increase yields in the synthesis of pyridine derivatives compared to conventional heating. nih.govacs.org Applying this technology could lead to more efficient and environmentally friendly synthetic protocols.

Green Catalysts and Solvents: Research into using catalysts based on earth-abundant and non-toxic metals, such as iron, for pyridine synthesis is a growing field. rsc.org Additionally, replacing traditional organic solvents with greener alternatives like water or ethanol (B145695) would significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net

Supramolecular Chemistry and Self-Assembly Studies of Derivatives

The functional groups on this compound (pyridine nitrogen, amine group, methoxy oxygen) provide multiple sites for non-covalent interactions, such as hydrogen bonding and metal coordination. This makes its derivatives excellent candidates for studies in supramolecular chemistry.

Future research could explore how derivatives of this compound can be designed to self-assemble into ordered, higher-order structures. Pyridine-amide based ligands, for example, are known to form a wide variety of discrete molecular assemblies with metal ions, with applications that are dependent on the final architecture. rsc.org By catalytically transforming the bromo group into various amide-containing moieties, novel ligands could be synthesized.

These new molecules could be studied for their ability to form:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen is a classic coordination site for metal ions.

Liquid Crystals: By attaching long alkyl chains, it may be possible to induce liquid crystalline phases.

Functional Materials: The self-assembly of specifically designed derivatives could lead to new materials with interesting electronic or photophysical properties, potentially for use in sensors or organic electronics. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.